4-Benzoyl-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Overview
Description
4-Benzoyl-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxy group, a nitrophenyl group, and a pyridinylmethyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolone ring.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction.
Addition of the Hydroxy Group: The hydroxy group is added via a hydroxylation reaction, often using oxidizing agents.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction.
Incorporation of the Pyridinylmethyl Group: The final step involves the alkylation of the pyrrolone ring with a pyridinylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzoyl-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use as a catalyst in organic synthesis and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 4-Benzoyl-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, or proteins involved in cell proliferation and apoptosis.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response, or the PI3K/Akt pathway, which is involved in cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the nitrophenyl group.
4-Benzoyl-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with a different position of the pyridinylmethyl group.
4-Benzoyl-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with a different position of the pyridinylmethyl group.
Uniqueness
4-Benzoyl-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-21(16-7-2-1-3-8-16)19-20(17-9-4-10-18(12-17)26(30)31)25(23(29)22(19)28)14-15-6-5-11-24-13-15/h1-13,20,27H,14H2/b21-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHHGIKVIFNUMC-XUTLUUPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337922-94-8 | |
Record name | 4-BENZOYL-3-HYDROXY-5-(3-NITROPHENYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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